molecular formula C10H7FN2O2 B1336190 5-Fluoro-3-(2-nitrovinyl)indole CAS No. 208645-53-8

5-Fluoro-3-(2-nitrovinyl)indole

Cat. No. B1336190
M. Wt: 206.17 g/mol
InChI Key: RFGJWSVNMVSDEH-ONEGZZNKSA-N
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Description

5-Fluoro-3-(2-nitrovinyl)indole is a product used for proteomics research . Its molecular formula is C10H7FN2O2 and it has a molecular weight of 206.17 .


Synthesis Analysis

The synthesis of 5-Fluoro-3-(2-nitrovinyl)indole and similar compounds has been reported in various studies . For instance, one study reported the synthesis of a small 28-membered library of novel 5-fluorinated indole phytoalexins .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(2-nitrovinyl)indole consists of a fluorine atom attached to the 5th carbon of the indole ring and a 2-nitrovinyl group attached to the 3rd carbon of the indole ring .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses. Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Future Directions

Future research could focus on further exploring the biological activity of 5-Fluoro-3-(2-nitrovinyl)indole and its derivatives. For instance, one study reported the synthesis of a small 28-membered library of novel 5-fluorinated indole phytoalexins and evaluated their cytotoxic activity .

properties

IUPAC Name

5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGJWSVNMVSDEH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(2-nitrovinyl)indole

CAS RN

208645-53-8
Record name 208645-53-8
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